MAO-A Selectivity vs. Para-Methoxy Isomer
In a direct, head-to-head comparison, 2-(2-Methoxyphenoxy)acetamide (compound 11) exhibits a 30-fold lower selectivity index (SI) for MAO-A over MAO-B compared to its para-substituted isomer, 2-(4-Methoxyphenoxy)acetamide (compound 12). This highlights how the ortho-methoxy substitution essentially ablates the high selectivity characteristic of this pharmacophore [1].
| Evidence Dimension | MAO-A Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) |
|---|---|
| Target Compound Data | SI = 8.07 (IC50 MAO-A = 96 µM, IC50 MAO-B = 775 µM) |
| Comparator Or Baseline | 2-(4-Methoxyphenoxy)acetamide (para isomer): SI = 245 |
| Quantified Difference | 30.4-fold lower selectivity (245 / 8.07) |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-A and MAO-B |
Why This Matters
For researchers developing selective MAO-A inhibitors, this data proves that the ortho-methoxy compound is not a viable substitute and serves primarily as a critical negative control or SAR probe.
- [1] Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. See Table 1, compounds 11 and 12. View Source
